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Compound of Interest

Compound Name:
Piperazine acetic acid anilide

dihydrochloride

CAS No.: 827614-60-8

Cat. No.: B1621251

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Piperazine Acetic Acid Anilide
Dihydrochloride, a compound of interest in modern medicinal chemistry. By leveraging

established principles of organic synthesis, analytical chemistry, and pharmacology, this

document serves as a foundational resource for researchers engaged in the exploration of

novel piperazine-based therapeutic agents.

Introduction: The Significance of the Piperazine
Scaffold
The piperazine ring is a ubiquitous structural motif in a vast array of pharmacologically active

compounds.[1] This six-membered heterocycle, containing two nitrogen atoms at the 1 and 4

positions, offers a unique combination of structural rigidity and conformational flexibility. This

allows for precise spatial orientation of substituents, facilitating optimal interactions with
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biological targets. The basic nature of the piperazine nitrogens also enhances aqueous

solubility and allows for the formation of stable salts, a crucial property for drug formulation.

Piperazine derivatives have demonstrated a wide spectrum of biological activities, including but

not limited to, antipsychotic, antidepressant, anxiolytic, and anthelmintic effects. The compound

at the heart of this guide, Piperazine Acetic Acid Anilide Dihydrochloride, combines the

versatile piperazine core with an acetic acid moiety and an anilide group. This unique

combination of functional groups suggests potential for a range of biological interactions and

makes it a compelling candidate for further investigation in drug discovery programs.

Chemical Identity and Molecular Structure
A precise understanding of a compound's structure is fundamental to all further research. The

following section details the key chemical identifiers for Piperazine Acetic Acid Anilide
Dihydrochloride.

Chemical Structure
The molecular structure of Piperazine Acetic Acid Anilide Dihydrochloride is characterized

by a central piperazine ring. One of the piperazine nitrogens is substituted with an acetic acid

group, while the other is functionalized with a phenylcarbamoyl (anilide) group. The

dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are

protonated, each associated with a chloride ion.

Systematic Name: 2-(4-(phenylcarbamoyl)piperazin-1-yl)acetic acid dihydrochloride

SMILES and InChI Key
The Simplified Molecular Input Line Entry System (SMILES) and the International Chemical

Identifier (InChI) are standard notations for representing chemical structures in a machine-

readable format.
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Identifier String

SMILES O=C(O)CN1CCN(C(=O)Nc2ccccc2)CC1.Cl.Cl

InChI

InChI=1S/C13H17N3O3.2ClH/c17-12(18)8-15-

4-6-16(7-5-15)13(19)14-11-9-2-1-3-10-11;;/h1-

3,9-10H,4-8H2,(H,14,19)(H,17,18);2*1H

InChIKey YJRGVUSDDVJEPM-UHFFFAOYSA-N

Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic

and pharmacodynamic behavior. The following table summarizes the predicted properties for

Piperazine Acetic Acid Anilide Dihydrochloride.

Property Predicted Value

Molecular Formula C₁₃H₁₉Cl₂N₃O₃

Molecular Weight 352.22 g/mol

Topological Polar Surface Area 64.1 Å²

Hydrogen Bond Donors 3

Hydrogen Bond Acceptors 4

Rotatable Bonds 3

Note: These properties are computationally predicted and should be confirmed through

experimental analysis.

Synthesis and Purification
The synthesis of Piperazine Acetic Acid Anilide Dihydrochloride can be approached

through a logical, multi-step process, leveraging well-established reactions in organic

chemistry.

Retrosynthetic Analysis
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A retrosynthetic approach to Piperazine Acetic Acid Anilide Dihydrochloride suggests a

convergent synthesis strategy. The primary disconnection can be made at the two C-N bonds

of the piperazine ring, leading to three key starting materials: piperazine, an activated acetic

acid derivative, and phenyl isocyanate.

Synthetic Workflow Diagram
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Synthesis of 2-(4-(phenylcarbamoyl)piperazin-1-yl)acetic acid

Salt Formation

Piperazine

Ethyl 2-(piperazin-1-yl)acetate

Alkylation

+ Ethyl Chloroacetate

Ethyl 2-(4-(phenylcarbamoyl)piperazin-1-yl)acetate

Acylation

+ Phenyl Isocyanate

2-(4-(phenylcarbamoyl)piperazin-1-yl)acetic acid

Ester Hydrolysis

Hydrolysis (e.g., NaOH, then HCl)

Piperazine Acetic Acid Anilide Dihydrochloride

Protonation

+ 2 eq. HCl

Click to download full resolution via product page

Caption: Synthetic workflow for Piperazine Acetic Acid Anilide Dihydrochloride.
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Detailed Experimental Protocol: Synthesis of the Free
Base
The following protocol outlines a representative synthesis of the free base, 2-(4-

(phenylcarbamoyl)piperazin-1-yl)acetic acid.

Step 1: Synthesis of Ethyl 2-(piperazin-1-yl)acetate

To a solution of piperazine (2.0 eq.) in a suitable solvent such as acetonitrile, add potassium

carbonate (1.5 eq.) as a base.

Slowly add ethyl chloroacetate (1.0 eq.) to the reaction mixture at room temperature.

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, filter the reaction mixture to remove inorganic salts.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel to yield pure ethyl 2-

(piperazin-1-yl)acetate.

Step 2: Synthesis of Ethyl 2-(4-(phenylcarbamoyl)piperazin-1-yl)acetate

Dissolve ethyl 2-(piperazin-1-yl)acetate (1.0 eq.) in a dry, aprotic solvent such as

dichloromethane.

Cool the solution to 0 °C in an ice bath.

Slowly add phenyl isocyanate (1.0 eq.) to the cooled solution.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

Upon completion, concentrate the reaction mixture under reduced pressure.

The resulting crude product can often be used in the next step without further purification. If

necessary, purify by recrystallization or column chromatography.
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Step 3: Hydrolysis to 2-(4-(phenylcarbamoyl)piperazin-1-yl)acetic acid

Dissolve the crude ethyl 2-(4-(phenylcarbamoyl)piperazin-1-yl)acetate in a mixture of ethanol

and water.

Add an excess of sodium hydroxide (e.g., 2-3 eq.) and heat the mixture to reflux for 2-4

hours.

Monitor the disappearance of the starting material by TLC.

After completion, cool the reaction mixture to room temperature and acidify to a pH of

approximately 3-4 with dilute hydrochloric acid.

The product will precipitate out of solution. Collect the solid by filtration, wash with cold

water, and dry under vacuum to yield the free base.

Formation of the Dihydrochloride Salt
To obtain the dihydrochloride salt, the free base is dissolved in a minimal amount of a suitable

solvent, such as isopropanol, and treated with two equivalents of a solution of hydrochloric acid

in a non-polar solvent like diethyl ether. The resulting precipitate is then collected by filtration

and dried.

Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of

the synthesized compound.

Spectroscopic and Chromatographic Techniques
A combination of spectroscopic and chromatographic methods should be employed for

comprehensive characterization.
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Technique Purpose Expected Observations

¹H NMR

Structural elucidation and

confirmation of proton

environments.

Characteristic signals for the

aromatic protons of the anilide,

the piperazine ring protons,

and the methylene protons of

the acetic acid group.

¹³C NMR
Confirmation of the carbon

skeleton.

Resonances corresponding to

the carbonyl carbons of the

urea and carboxylic acid, the

aromatic carbons, and the

aliphatic carbons of the

piperazine and acetic acid

moieties.

Mass Spectrometry (MS)

Determination of molecular

weight and fragmentation

pattern.

The molecular ion peak

corresponding to the free base

should be observed, along with

characteristic fragmentation

patterns.

FT-IR Spectroscopy
Identification of functional

groups.

Characteristic absorption

bands for N-H stretching

(amide), C=O stretching

(amide and carboxylic acid),

and aromatic C-H stretching.

HPLC Purity assessment.
A single major peak indicating

the purity of the compound.

Experimental Protocol: High-Performance Liquid
Chromatography (HPLC)
The following is a general HPLC method for the analysis of piperazine derivatives.[2]

Instrumentation: An HPLC system equipped with a UV detector.

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1%

trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

Flow Rate: 1.0 mL/min.

Detection Wavelength: Determined by the UV absorbance maximum of the compound

(typically in the range of 254 nm).

Injection Volume: 10 µL.

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a

suitable solvent.

Potential Applications and Future Directions
The structural features of Piperazine Acetic Acid Anilide Dihydrochloride suggest several

avenues for pharmacological investigation. The anilide moiety is a common feature in many

biologically active compounds, and the acetic acid group provides a handle for further

derivatization or interaction with biological targets.

Potential areas of research include:

CNS Disorders: The piperazine scaffold is a well-known privileged structure for targeting

central nervous system receptors.

Anticancer Agents: Numerous piperazine derivatives have been investigated for their

anticancer properties.

Antimicrobial Activity: The piperazine ring is present in some antimicrobial agents.

Future research should focus on the biological evaluation of this compound in various in vitro

and in vivo models to elucidate its pharmacological profile. Structure-activity relationship (SAR)

studies, involving the synthesis and testing of analogues with modifications to the anilide and

acetic acid moieties, will be crucial for optimizing its potential therapeutic effects.

Conclusion
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Piperazine Acetic Acid Anilide Dihydrochloride represents a molecule of significant interest

for researchers in drug discovery. This guide has provided a comprehensive overview of its

chemical identity, a plausible synthetic route, and methods for its analytical characterization.

The versatile piperazine scaffold, combined with the anilide and acetic acid functionalities,

offers a promising starting point for the development of novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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